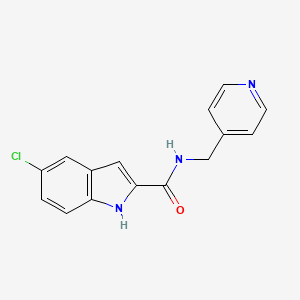
5-chloro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5-chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-chloroindole-2-carboxylic acid with pyridin-4-ylmethanamine under appropriate reaction conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
5-Chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Another indole derivative with similar structural features but different substituents.
Pyridin-4-ylmethyl derivatives: Compounds with the pyridin-4-ylmethyl group attached to different core structures.
Chloroindole derivatives: Compounds with a chlorine atom attached to the indole ring at different positions.
The uniqueness of 5-chloro-N-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12ClN3O |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
5-chloro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c16-12-1-2-13-11(7-12)8-14(19-13)15(20)18-9-10-3-5-17-6-4-10/h1-8,19H,9H2,(H,18,20) |
Clé InChI |
WXPUPDPWOSHWJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis{4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11115527.png)
![2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol](/img/structure/B11115528.png)
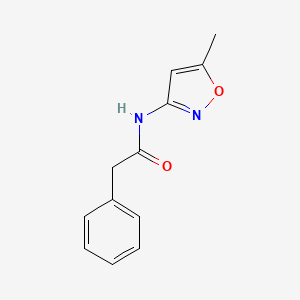
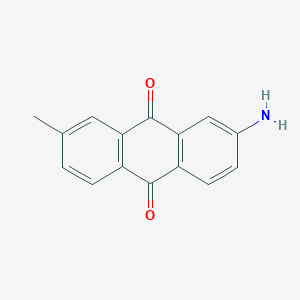
![N-(2-methoxyethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115542.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11115543.png)
![Ethyl 5-carbamoyl-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11115547.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B11115550.png)
![(5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B11115562.png)
![1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11115567.png)
![4-bromo-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)-3-nitrobenzamide](/img/structure/B11115571.png)
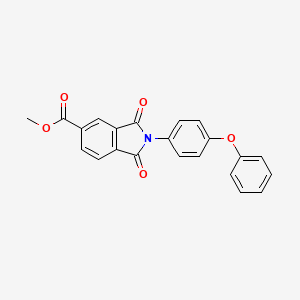
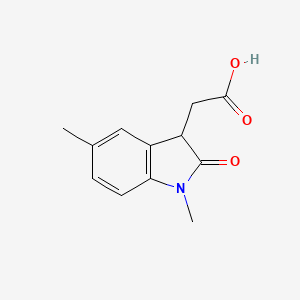
![Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate](/img/structure/B11115589.png)
